molecular formula C23H28FNO3 B573078 (4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester CAS No. 1217855-82-7

(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B573078
CAS No.: 1217855-82-7
M. Wt: 385.479
InChI Key: SUZJXSBOLSKTGP-JUODMZLFSA-N
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Description

(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a benzyl group, a fluorophenyl group, and a hydroxymethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl and fluorophenyl groups, and esterification. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of the corresponding alcohol from the ester.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-1-Benzyl-4-(4-chloro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester
  • (4R,5S)-1-Benzyl-4-(4-methyl-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester

Uniqueness

(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (4R,5S)-1-benzyl-4-(4-fluorophenyl)-5-(hydroxymethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO3/c1-23(2,3)28-22(27)19-14-25(13-16-7-5-4-6-8-16)20(15-26)21(19)17-9-11-18(24)12-10-17/h4-12,19-21,26H,13-15H2,1-3H3/t19?,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZJXSBOLSKTGP-JUODMZLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1CN([C@@H]([C@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679837
Record name tert-Butyl (4R,5S)-1-benzyl-4-(4-fluorophenyl)-5-(hydroxymethyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217855-82-7
Record name tert-Butyl (4R,5S)-1-benzyl-4-(4-fluorophenyl)-5-(hydroxymethyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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